molecular formula C8H17N3O3S B13345597 3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one

3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one

Cat. No.: B13345597
M. Wt: 235.31 g/mol
InChI Key: JMNNINSAMSBXJU-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one is a synthetic compound characterized by a piperazine ring substituted with a methanesulfonyl (mesyl) group at the 4-position and a propan-1-one backbone bearing an amino group.

Properties

Molecular Formula

C8H17N3O3S

Molecular Weight

235.31 g/mol

IUPAC Name

3-amino-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C8H17N3O3S/c1-15(13,14)11-6-4-10(5-7-11)8(12)2-3-9/h2-7,9H2,1H3

InChI Key

JMNNINSAMSBXJU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCN

Origin of Product

United States

Preparation Methods

Piperazine and Methanesulfonyl Group Integration

The synthesis of compounds involving piperazine rings often starts with the preparation of the piperazine core. This can be achieved through various methods, including the reaction of ethylenediamine with dichloroethane or the cyclization of diethylenetriamine. Once the piperazine core is established, the introduction of a methanesulfonyl group typically involves the reaction of the piperazine with methanesulfonyl chloride in the presence of a base.

Amino-Substituted Propanone Synthesis

The synthesis of amino-substituted propanones can be approached through several routes, including the reductive amination of propanal with an appropriate amine or the use of a Strecker reaction. These methods provide a versatile way to introduce amino groups into the propanone backbone.

Coupling Reactions

To integrate the piperazine and propanone components, coupling reactions such as amide bond formation can be employed. This typically involves activating one of the components (e.g., converting the carboxylic acid group of the propanone into an acid chloride) and then reacting it with the amine group of the piperazine derivative.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, imine derivatives, sulfides, and various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-(methylsulfonyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Key Analogs and Properties

Compound ID Substituent Biological Activity Molecular Weight Key Data Source
Target Compound 4-Methanesulfonyl N/A (Inferred from analogs) 277.34* N/A
Analog 1 4-Isopropyl Intermediate for p97 inhibitors 214.31 Synthesis
Analog 2 4-Methyl + TfMBn Antimicrobial 488.21 NMR/HRMS
Analog 3 Quinazolinyl IC50 = 30.0 nM (Factor D) ~500 (estimated) IC50
Analog 4 4-Fluorophenyl Structural data available 251.30 SMILES

*Calculated molecular weight for target compound: C9H18N3O3S.

Biological Activity

3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one, a compound with the chemical formula C8H17N3O3SC_8H_{17}N_3O_3S and a molecular weight of approximately 235.31 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a methanesulfonyl group attached to a piperazine ring, which is known to enhance solubility and bioavailability. Its structural formula can be represented as follows:

Chemical Structure C8H17N3O3S\text{Chemical Structure }C_8H_{17}N_3O_3S

3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one exhibits biological activity primarily through its interaction with various neurotransmitter systems. Research indicates that this compound may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.

Pharmacological Effects

Studies have shown that the compound possesses several pharmacological effects:

  • Antidepressant Activity : It has been observed to exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonergic pathways.
  • Anxiolytic Properties : The compound may also reduce anxiety-like behaviors, suggesting its utility in treating anxiety disorders.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Tables

Property Value
Molecular FormulaC8H17N3O3S
Molecular Weight235.31 g/mol
CAS Number1082425-97-5
Purity≥ 95%

Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant properties of 3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one using the forced swim test in rodents. The results indicated a significant reduction in immobility time compared to control groups, suggesting potent antidepressant activity.

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The findings revealed that treatment with 3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one resulted in decreased cell death and enhanced cell viability, indicating potential therapeutic applications in neurodegenerative diseases.

Study 3: Anxiolytic Properties

A behavioral study assessed the anxiolytic effects using the elevated plus maze model. The results demonstrated that administration of the compound led to increased time spent in open arms, which correlates with reduced anxiety levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(4-methanesulfonylpiperazin-1-yl)propan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and ketone functionalization. For example, coupling a methanesulfonylpiperazine precursor with a propan-1-one derivative under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like triethylamine to drive the reaction . Optimization includes temperature control (60–80°C), inert atmospheres to prevent oxidation, and purification via column chromatography. Monitoring reaction progress with TLC and HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methanesulfonyl group (δ ~3.0 ppm for CH₃, δ ~45–50 ppm for SO₂) and the piperazine ring protons (δ ~2.5–3.5 ppm) are key identifiers. The ketone carbonyl appears at δ ~200–210 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺, with fragmentation patterns revealing the piperazine and propanone moieties .

Q. What are the standard protocols for crystallographic analysis of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX programs (e.g., SHELXL for refinement). Key steps include crystal mounting on a diffractometer, data collection at low temperatures (100 K), and refinement with anisotropic displacement parameters. The methanesulfonyl group’s geometry (S–O bond lengths ~1.43 Å) and piperazine ring puckering (Cremer-Pople parameters) are validated .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) are used. The methanesulfonyl group’s sulfone oxygen forms hydrogen bonds with active-site residues (e.g., Lys or Asp in kinases). Pharmacophore mapping identifies critical interactions, while free-energy perturbation (FEP) calculates binding affinities. Validation includes comparing computational results with SPR or ITC binding data .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardization involves:

  • Using identical cell lines (e.g., HEK293 for receptor studies) and controls (DMSO concentration ≤0.1%).
  • Validating target engagement via CRISPR knockout or siRNA silencing.
  • Cross-referencing IC₅₀ values with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How are reaction yields improved in large-scale synthesis without compromising purity?

  • Methodological Answer : Continuous flow reactors enhance scalability by maintaining consistent temperature and mixing. Catalytic methods (e.g., Pd/C for hydrogenation) reduce byproducts. Process analytical technology (PAT) monitors real-time parameters (pH, temperature), while DoE (Design of Experiments) optimizes solvent ratios and catalyst loading. Final purification uses recrystallization (ethanol/water) or simulated moving bed (SMB) chromatography .

Q. What advanced techniques analyze the compound’s stereochemical stability in solution?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures detects conformational exchange in the piperazine ring. Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers, while circular dichroism (CD) confirms optical activity. Stability under physiological conditions is assessed via LC-MS over 24–72 hours in PBS (pH 7.4) at 37°C .

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